Superior Lipophilicity Reduction vs. All‑Carbon Bicyclo[2.2.2]octane Analogs
In a direct head‑to‑head study within the Imatinib scaffold, the 2‑oxabicyclo[2.2.2]octane core reduced calculated clogP by 1.9 units relative to the parent phenyl ring (4.5 → 2.6), whereas the all‑carbon bicyclo[2.2.2]octane core achieved only a 0.9‑unit reduction (4.5 → 3.6). This represents an additional 1.0‑unit lipophilicity decrease attributable solely to the oxygen atom in the 2‑oxabicyclo[2.2.2]octane framework [REFS‑1]. Experimental logD confirmed the trend: 2‑oxabicyclo[2.2.2]octane lowered logD by 0.8 units vs. Imatinib (2.6 → 1.8), while the all‑carbon counterpart actually increased logD slightly (2.6 → 2.7) [REFS‑1].
ΔclogP −1.0 vs. all‑carbon analog
| Evidence Dimension | Lipophilicity – calculated clogP and experimental logD |
|---|---|
| Target Compound Data | Compound 85 (2‑oxabicyclo[2.2.2]octane‑Imatinib analog): clogP = 2.6; logD = 1.8 |
| Comparator Or Baseline | Imatinib (phenyl ring): clogP = 4.5, logD = 2.6; Compound 86 (bicyclo[2.2.2]octane analog): clogP = 3.6, logD = 2.7 |
| Quantified Difference | ΔclogP (2‑oxabicyclo vs. bicyclo): −1.0 unit; ΔlogD (2‑oxabicyclo vs. bicyclo): −0.9 unit; ΔclogP vs. phenyl: −1.9 units; ΔlogD vs. phenyl: −0.8 unit |
| Conditions | Free base forms of Imatinib analogs; clogP calculated via standard algorithm; logD measured experimentally at pH 7.4. |
Why This Matters
Lower lipophilicity correlates with reduced off‑target binding, lower metabolic clearance, and improved developability—making the 2‑oxabicyclo[2.2.2]octane core preferable for lead optimization when building blocks like Ethyl 1‑(iodomethyl)‑3‑(propan‑2‑yl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate are used to introduce the scaffold.
- [1] Levterov, V. V., Panasiuk, Y., Sahun, K., et al. 2‑Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat. Commun. 2023, 14, 5608. View Source
